molecular formula C21H22ClN3O4 B11406453 1-{5-chloro-4-[(3-hydroxyphenyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid

1-{5-chloro-4-[(3-hydroxyphenyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid

Cat. No.: B11406453
M. Wt: 415.9 g/mol
InChI Key: KDAMRHZWGVHROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex molecule with a fascinating structure. Let’s break it down:

    Chemical Formula: CHClNO

    IUPAC Name: 1-{5-chloro-4-[(3-hydroxyphenyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid

Preparation Methods

Synthetic Routes:

The synthetic routes for this compound involve several steps. One common approach includes the following reactions:

  • Formation of the Pyridazinone Ring

    • Start with a suitable precursor containing a pyridine ring.
    • Introduce the chloro and hydroxy groups at specific positions.
    • Cyclize to form the pyridazinone ring.
  • Tricyclo[3.3.1.1~3,7~]decane Backbone

    • Construct the tricyclo[3.3.1.1~3,7~]decane scaffold through appropriate cyclization reactions.
  • Carboxylation

    • Introduce the carboxylic acid group at the desired position.

Industrial Production:

Industrial-scale production methods may involve modifications of these synthetic routes, optimization for yield, and scalability.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: Oxidative processes can modify the hydroxyphenyl group or the pyridazinone ring.

    Reduction: Reduction reactions may target the carbonyl group or other functional groups.

    Substitution: Substituents can be replaced by other groups.

    Common Reagents and Conditions: Specific reagents and conditions depend on the reaction type.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for potential biological activity (e.g., enzyme inhibition, receptor binding).

    Medicine: Explored for therapeutic applications (e.g., antimicrobial, anticancer).

    Industry: May serve as a precursor for specialty chemicals.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate this fully.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to related compounds.

    Similar Compounds: Provide a list of structurally related molecules.

Properties

Molecular Formula

C21H22ClN3O4

Molecular Weight

415.9 g/mol

IUPAC Name

1-[5-chloro-4-(3-hydroxyanilino)-6-oxopyridazin-1-yl]adamantane-2-carboxylic acid

InChI

InChI=1S/C21H22ClN3O4/c22-18-16(24-14-2-1-3-15(26)7-14)10-23-25(19(18)27)21-8-11-4-12(9-21)6-13(5-11)17(21)20(28)29/h1-3,7,10-13,17,24,26H,4-6,8-9H2,(H,28,29)

InChI Key

KDAMRHZWGVHROA-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3C(=O)O)N4C(=O)C(=C(C=N4)NC5=CC(=CC=C5)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.